6-(dimethylamino)-3-methylpyrimidin-4(3H)-one
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Overview
Description
6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes This compound is characterized by the presence of a dimethylamino group at the 6th position and a methyl group at the 3rd position of the pyrimidine ring, along with a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,4-pentanedione with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydroxyl groups.
- Substituted derivatives with various functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemistry: 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it may interfere with nucleic acid synthesis by intercalating into DNA or RNA strands.
Comparison with Similar Compounds
4-dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
6-dimethylaminopurine: A purine derivative with a dimethylamino group at the 6th position.
Comparison: 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring. Unlike DMAP, which is primarily used as a catalyst in organic synthesis, this compound has broader applications in medicinal chemistry and biological research. Compared to 6-dimethylaminopurine, it offers different reactivity and binding properties due to the presence of the keto group.
Properties
IUPAC Name |
6-(dimethylamino)-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-9(2)6-4-7(11)10(3)5-8-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTWJKTVLOJQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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